2-Hydroxy-2-phosphonopropionic acid

Overview

Description

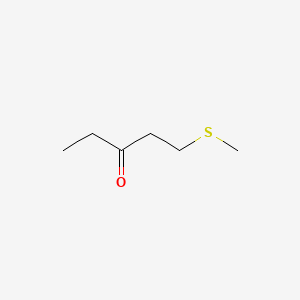

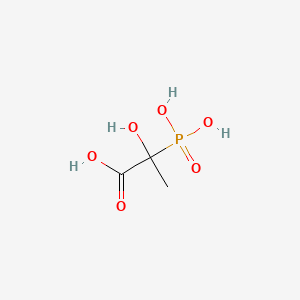

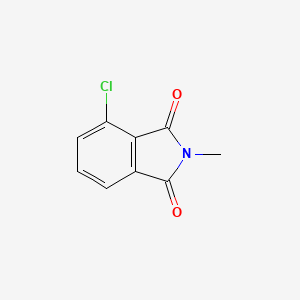

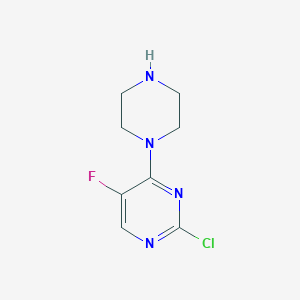

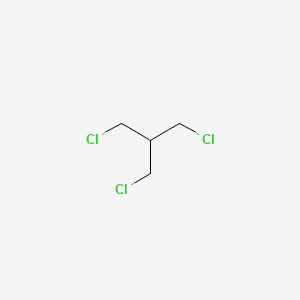

2-Hydroxy-2-phosphonopropionic acid (3-PEHPC) is a phosphonocarboxylate compound. Its chemical formula is (HO)₂P(O)CH₂CH₂COOH , and its molecular weight is 154.06 g/mol . This compound contains both a phosphonic acid group and a carboxylic acid group, making it an interesting molecule for various applications.

Molecular Structure Analysis

The molecular structure of this compound consists of a central carbon atom bonded to a hydroxyl group, a phosphonic acid group, and a carboxylic acid group. The phosphonic acid moiety imparts its unique properties, including its ability to chelate metal ions and inhibit mineralization .

Chemical Reactions Analysis

- Inhibition of Mineralization : In biological systems, this compound inhibits mineralization processes, making it relevant in osteoporosis research and other bone-related conditions .

- Functionalization of Surfaces : Researchers have used this compound to functionalize phosphate glass surfaces .

Physical And Chemical Properties Analysis

Scientific Research Applications

Inhibition of Metabotropic Excitatory Amino Acid Receptors

2-Hydroxy-2-phosphonopropionic acid has been studied for its inhibitory effects on metabotropic excitatory amino acid receptors. Research indicates that this compound is a stereoselective inhibitor, showing little affinity for ionotropic receptors. These findings are significant in understanding receptor interactions in the brain (Schoepp, Johnson, Smith, Mcquaid, 1990).

Inhibition of Protein Geranylgeranylation

Another application of phosphonopropionic acid derivatives, specifically imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, is their role as inhibitors of protein geranylgeranylation. This process is crucial in the modification of proteins like Rab GTPases, which play a significant role in cellular functions (Kusy et al., 2021).

Selective Inhibition of Prenylation in Cells

The compound has also been studied for its selective inhibition of Rab11 vs. Rap 1A prenylation in J774 cells. This selective inhibition is pivotal for understanding specific biochemical pathways and their implications in cell viability (McKenna et al., 2010).

Applications in Neurochemistry

Research in neurochemistry has explored the use of 2-amino-3-phosphonopropionic acid in selectively inhibiting metabotropic excitatory amino acid receptors in the brain. This inhibition has implications for understanding neurotransmission and synaptic processes (Schoepp, Johnson, 1991).

Use in Phosphonic Acid Synthesis

Phosphonic acids, including this compound, are synthesized for various applications due to their structural similarity to phosphate moieties. These applications span across bioactive properties, bone targeting, and materials science (Sevrain et al., 2017).

Role in Biogeochemical Phosphorus Cycling

Phosphonates, such as 2-amino-3-phosphonopropionic acid, play a significant role in global biogeochemical phosphorus cycling. Their microbial degradation is crucial in understanding environmental phosphorus dynamics (Quinn et al., 2007).

Corrosion and Scale Inhibitors

The compound has also been synthesized for use as corrosion and scale inhibitors, showcasing its application in industrial and environmental chemistry (Mikroyannidis, 1987).

Antagonism of Glutamate Receptors

Research has shown that 2-amino-3-phosphonopropionic acid competitively antagonizes metabotropic glutamate receptors, which are vital in neurotransmission and synaptic plasticity (Saugstad et al., 1995).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-2-phosphonopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c1-3(6,2(4)5)10(7,8)9/h6H,1H3,(H,4,5)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZIEFPBLCHYII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(O)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986164 | |

| Record name | 2-Hydroxy-2-phosphonopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6713-75-3 | |

| Record name | 2-Hydroxy-2-phosphonopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-phosphonopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Chloropyridin-3-yl)oxy]-6,7-dimethoxyquinoline](/img/structure/B3055749.png)

![Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride](/img/structure/B3055759.png)